molecular formula C22H36N4O B4066851 3-[4-(2-methoxyphenyl)-1-piperazinyl]-1'-methyl-1,4'-bipiperidine

3-[4-(2-methoxyphenyl)-1-piperazinyl]-1'-methyl-1,4'-bipiperidine

Cat. No.: B4066851
M. Wt: 372.5 g/mol
InChI Key: XTJNADRCIKHDHR-UHFFFAOYSA-N
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Description

3-[4-(2-methoxyphenyl)-1-piperazinyl]-1'-methyl-1,4'-bipiperidine is a useful research compound. Its molecular formula is C22H36N4O and its molecular weight is 372.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 372.28891178 g/mol and the complexity rating of the compound is 446. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Receptor Binding and Potential Therapeutic Applications

  • Dopamine Receptor Affinity : A study on 2-[(4-phenylpiperazin-1-yl)methyl]imidazo(di)azines, including compounds with structural similarities to the given chemical, highlighted their selectivity and high affinity for D4 dopamine receptors. These compounds, particularly one with a 2-methoxyphenyl substitution, demonstrated significant agonist efficacy, suggesting potential applications in neurological disorders or as pharmacological tools in neuroscience research (Enguehard-Gueiffier et al., 2006).

Synthetic Methodologies

  • Aminocarbonylation of Piperidines : Research into the aminocarbonylation of iodobenzene and iodoalkenes using alkoxycarbonylpiperidines as N-nucleophiles, such as 2-(methoxycarbonyl)piperidine, has expanded the toolkit for synthesizing piperidine derivatives. This method facilitates the production of carboxamides and ketocarboxamides under varying conditions, offering a versatile approach to modifying piperidine structures for further chemical or pharmacological studies (Takács et al., 2014).

Biological Studies and Potential Antimicrobial Activity

  • Antimicrobial and Antioxidant Potential : The synthesis and evaluation of 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters revealed significant antioxidant and antimicrobial activities. Such studies underscore the potential of piperidine derivatives in developing new antimicrobial agents or antioxidants, highlighting the broad applicability of these compounds in addressing health-related challenges (Harini et al., 2014).

Properties

IUPAC Name

1-(2-methoxyphenyl)-4-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36N4O/c1-23-12-9-19(10-13-23)26-11-5-6-20(18-26)24-14-16-25(17-15-24)21-7-3-4-8-22(21)27-2/h3-4,7-8,19-20H,5-6,9-18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTJNADRCIKHDHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N2CCCC(C2)N3CCN(CC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.